3x DYKDDDDK Tag

Immunodetection Western Blot Sensitivity

The 3x DYKDDDDK tag (3xFLAG) is a synthetic, hydrophilic epitope tag with three tandem DYKDDDDK repeats, delivering 20- to 200-fold greater detection sensitivity than single FLAG tags. This trivalent design increases avidity for anti-FLAG resin, enabling up to 3-fold higher capture efficiency and stringent washes that yield superior purity from eukaryotic extracts. Gentle, peptide-based elution preserves native protein conformation for structural biology and functional assays. The calcium-dependent M1 antibody interaction allows tunable ELISA formats. For low-abundance targets, membrane proteins, or large complexes, this tag provides unmatched sensitivity, purity, and yield that alternatives like His6, HA, or Myc cannot replicate.

Molecular Formula C123H176N30O58
Molecular Weight 3002.9 g/mol
Cat. No. B15598405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3x DYKDDDDK Tag
Molecular FormulaC123H176N30O58
Molecular Weight3002.9 g/mol
Structural Identifiers
InChIInChI=1S/C123H176N30O58/c124-31-7-1-13-62(131-106(193)68(37-55-19-25-58(154)26-20-55)137-100(187)61(130)40-85(157)158)101(188)142-76(46-91(169)170)114(201)148-82(52-97(181)182)120(207)151-79(49-94(175)176)117(204)145-71(41-86(159)160)109(196)134-65(16-4-10-34-127)104(191)140-74(44-89(165)166)112(199)138-69(38-56-21-27-59(155)28-22-56)107(194)132-63(14-2-8-32-125)102(189)143-77(47-92(171)172)115(202)149-83(53-98(183)184)121(208)152-80(50-95(177)178)118(205)146-72(42-87(161)162)110(197)135-66(17-5-11-35-128)105(192)141-75(45-90(167)168)113(200)139-70(39-57-23-29-60(156)30-24-57)108(195)133-64(15-3-9-33-126)103(190)144-78(48-93(173)174)116(203)150-84(54-99(185)186)122(209)153-81(51-96(179)180)119(206)147-73(43-88(163)164)111(198)136-67(123(210)211)18-6-12-36-129/h19-30,61-84,154-156H,1-18,31-54,124-130H2,(H,131,193)(H,132,194)(H,133,195)(H,134,196)(H,135,197)(H,136,198)(H,137,187)(H,138,199)(H,139,200)(H,140,191)(H,141,192)(H,142,188)(H,143,189)(H,144,190)(H,145,204)(H,146,205)(H,147,206)(H,148,201)(H,149,202)(H,150,203)(H,151,207)(H,152,208)(H,153,209)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,210,211)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m0/s1
InChIKeyVWDJRXSWGQOYJW-KERJDHRZSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3x DYKDDDDK (3xFLAG) Peptide Tag: A Quantitative Procurement Guide for Enhanced Detection and Purification


The 3x DYKDDDDK tag (3xFLAG) is a synthetic, hydrophilic epitope tag comprising three tandem repeats of the octapeptide DYKDDDDK, forming a 22–23 amino acid sequence [1]. It is a widely adopted affinity tag for the detection, purification, and analysis of recombinant proteins, leveraging high-affinity, calcium-dependent monoclonal antibodies (e.g., M1, M2) for versatile applications [2]. As a registered trademark of Sigma-Aldrich , it represents an advanced iteration of the original single FLAG tag, designed to provide significantly enhanced sensitivity and yield in critical workflows.

3x DYKDDDDK Tag Procurement: Why Single FLAG, His6, and Other Epitope Tags Are Not Direct Substitutes


Direct substitution of the 3x DYKDDDDK tag with a single FLAG or other common epitope tags (e.g., His6, HA, Myc) is often problematic due to substantial differences in quantitative performance metrics. While a single FLAG tag offers specificity, its sensitivity and binding avidity are significantly lower, particularly in low-abundance or challenging targets [1]. His6-tag purification, though cost-effective, often yields lower purity in complex eukaryotic extracts [2]. HA and Myc tags lack a comparable, gentle peptide-elution mechanism that preserves protein activity. These disparities necessitate careful, data-driven selection, as the 3x DYKDDDDK tag's trivalent design confers distinct, quantifiable advantages in detection limit, purification purity, and compatibility that are not guaranteed by alternatives.

Quantitative Evidence Guide: Verifiable Differentiation of 3x DYKDDDDK Tag for Scientific Selection


Enhanced Immunodetection Sensitivity: 3x DYKDDDDK vs. Single FLAG Tag

The 3x DYKDDDDK tag provides a quantifiable increase in immunodetection sensitivity compared to a single FLAG tag. The tandem triple-epitope design significantly enhances antibody binding and signal intensity in Western blot analysis [1]. This improvement is crucial for detecting low-abundance proteins where a single tag may yield weak or undetectable signals [2].

Immunodetection Western Blot Sensitivity 3xFLAG

Superior Purity in Complex Extracts: 3x DYKDDDDK vs. His6 Tag

When purifying proteins from challenging eukaryotic extracts (yeast, Drosophila, HeLa), the FLAG tag system, which the 3x DYKDDDDK tag epitomizes, consistently yields higher purity than the widely used His6 tag. A systematic comparison of eight affinity tags demonstrated that while His6 offers good yields from E. coli, its purification from eukaryotic systems is relatively poor [1]. In contrast, epitope-based tags like FLAG produce the highest purity protein across all tested extracts [1].

Affinity Purification Purity FLAG vs. His6 Eukaryotic Expression

Improved Yield and Recovery: 3x DYKDDDDK vs. Single FLAG Tag

The 3x DYKDDDDK tag enhances the efficiency of affinity purification, leading to higher yields and better recovery of the target protein compared to a single FLAG tag. The trimeric epitope increases the avidity for anti-FLAG resins, allowing for more efficient capture from complex lysates and reducing protein loss during washing steps [1]. Studies report that the triple-repeat design can increase affinity capture efficiency and protein yield compared to single FLAG tags [2].

Affinity Purification Yield Recovery 3xFLAG

Differential Binding to Anti-FLAG Monoclonal Antibodies (M1, M2, M5)

The DYKDDDDK sequence exhibits selective and differential binding properties with commercially available anti-FLAG monoclonal antibodies (M1, M2, M5) [1]. This property can be exploited for specific experimental designs. Furthermore, variant sequences derived from the core DYKDDDDK motif can exhibit altered binding profiles; for instance, replacing the C-terminal DDDDK motif in MDYKDDDDK with AFDNL increases sensitivity in direct ELISA by at least 10-fold [1]. This demonstrates the tunability of the FLAG system.

Antibody Specificity Epitope Mapping FLAG Variants ELISA

Optimal Application Scenarios for 3x DYKDDDDK Tag Based on Quantitative Differentiation


Detection and Quantification of Low-Abundance Proteins in Mammalian Cells

The 3x DYKDDDDK tag is the optimal choice when the target protein is expressed at low levels, such as in transient transfections or with weak promoters. The 20- to 200-fold increase in detection sensitivity compared to a single FLAG tag [1] ensures that even sub-femtomole amounts of protein can be reliably visualized and quantified by Western blot, immunoprecipitation, or immunofluorescence, preventing false negatives and enabling accurate expression profiling. [1]

High-Purity Protein Purification from Eukaryotic Systems for Structural or Functional Assays

For structural biology (e.g., X-ray crystallography, cryo-EM) or sensitive functional assays requiring highly pure protein from eukaryotic hosts (yeast, insect, or mammalian cells), the 3x DYKDDDDK tag is strongly indicated. Comparative data shows that epitope-based tags like FLAG provide the highest purity from these extracts, significantly outperforming the His6 tag [2]. The gentle, peptide-based elution preserves native protein conformation and activity, critical for downstream applications. [2]

Stringent Affinity Purification Requiring High Yield and Minimal Contamination

In workflows where maximizing protein yield and minimizing background are paramount, the 3x DYKDDDDK tag offers a decisive advantage. Its trivalent design increases avidity for anti-FLAG resin, enabling up to a 3-fold improvement in capture efficiency and allowing for more stringent washes to remove contaminants [3][4]. This is particularly beneficial when purifying large protein complexes, membrane proteins, or targets prone to non-specific interactions. [3][4]

Development of Metal-Dependent and Tunable ELISA Assays

The calcium-dependent interaction of the DYKDDDDK epitope with anti-FLAG M1 antibody enables the development of specialized ELISA formats where binding can be modulated by adjusting divalent cation concentrations [5]. This feature provides an experimental handle for fine-tuning assay sensitivity and for reversible elution protocols in affinity purification, offering a level of control not available with most other peptide tags. [5]

Technical Documentation Hub

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